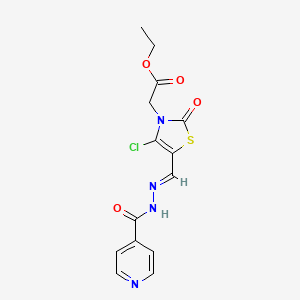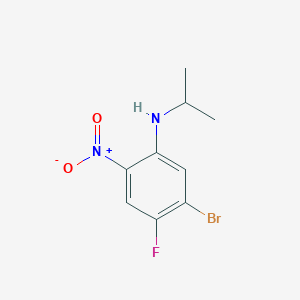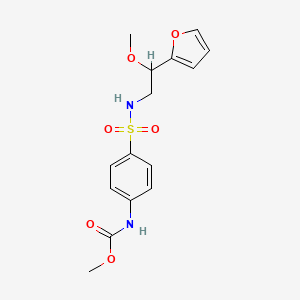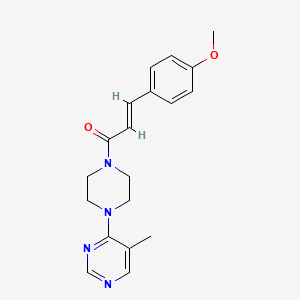
(E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a chloro substituent, and an isonicotinoylhydrazono group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Chloro Substituent: Chlorination of the thiazole ring is achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Isonicotinoylhydrazono Group: This step involves the condensation of isonicotinic acid hydrazide with an aldehyde or ketone to form the hydrazone.
Final Coupling Reaction: The final step is the coupling of the chloro-substituted thiazole with the isonicotinoylhydrazone under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It may act as an inhibitor of specific enzymes or receptors, contributing to the treatment of various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The isonicotinoylhydrazono group may bind to active sites, inhibiting enzyme activity or modulating receptor function. The thiazole ring and chloro substituent contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as thiamine (vitamin B1) and sulfathiazole.
Hydrazone Derivatives: Compounds with hydrazone groups, such as isoniazid (an antitubercular drug) and hydralazine (an antihypertensive agent).
Uniqueness
(E)-ethyl 2-(4-chloro-5-((2-isonicotinoylhydrazono)methyl)-2-oxothiazol-3(2H)-yl)acetate is unique due to its combination of a thiazole ring, chloro substituent, and isonicotinoylhydrazono group. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
ethyl 2-[4-chloro-2-oxo-5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O4S/c1-2-23-11(20)8-19-12(15)10(24-14(19)22)7-17-18-13(21)9-3-5-16-6-4-9/h3-7H,2,8H2,1H3,(H,18,21)/b17-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBPKWYDISCFJU-REZTVBANSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(SC1=O)C=NNC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN1C(=C(SC1=O)/C=N/NC(=O)C2=CC=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(morpholine-4-sulfonyl)-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B2715680.png)
![5-[(Piperidin-4-yl)methyl]pyridin-2-amine](/img/structure/B2715683.png)
![4-benzoyl-N-[2-(4-nitrophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2715684.png)

![1-{4-Methoxy-3-[3-(trifluoromethyl)phenyl]phenyl}ethan-1-one](/img/structure/B2715692.png)

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4](/img/structure/B2715694.png)




![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-3-methylidenepiperidine hydrochloride](/img/structure/B2715701.png)

